RSV L-protein-IN-5
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Overview
Description
RSV L-protein-IN-5 is a potent inhibitor targeting the large polymerase protein (L) of the respiratory syncytial virus (RSV). This compound has shown significant efficacy in inhibiting the replication of RSV, making it a promising candidate for antiviral therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of RSV L-protein-IN-5 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
RSV L-protein-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
RSV L-protein-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of RSV inhibitors.
Biology: Employed in research to understand the molecular mechanisms of RSV replication and inhibition.
Medicine: Investigated for its potential as an antiviral drug to treat RSV infections, particularly in infants and immunocompromised individuals.
Industry: Utilized in the development of antiviral therapies and diagnostic tools for RSV.
Mechanism of Action
RSV L-protein-IN-5 exerts its effects by targeting the large polymerase protein (L) of RSV. The compound inhibits the RNA-dependent RNA polymerase activity of the L protein, thereby blocking viral RNA synthesis. This inhibition prevents the replication of the virus and reduces the viral load in infected cells. The molecular targets and pathways involved include the polymerase active site and associated cofactors .
Comparison with Similar Compounds
RSV L-protein-IN-5 is unique in its high potency and specificity for the RSV L protein. Similar compounds include:
Triazole-1: Another RSV replication inhibitor that targets the L protein but with different binding characteristics.
AVG-388: An allosteric inhibitor of RSV RNA synthesis with a distinct mechanism of action.
BI-D: A small molecule inhibitor that affects the capping domain of the RSV L protein.
These compounds share similar antiviral properties but differ in their molecular targets, binding affinities, and mechanisms of action, highlighting the uniqueness of this compound .
Biological Activity
Respiratory Syncytial Virus (RSV) is a significant cause of respiratory infections, particularly in infants and the elderly. The RSV L protein plays a crucial role in the virus's replication and transcription processes, making it an attractive target for antiviral drug development. RSV L-protein-IN-5 is a novel compound designed to inhibit the activity of this protein. This article details the biological activity of this compound, supported by research findings, data tables, and case studies.
Structure and Function of RSV L Protein
The RSV L protein is a large multifunctional enzyme (approximately 250 kDa) that exhibits several enzymatic activities essential for viral replication. It contains three key domains:
- RNA-dependent RNA polymerase (RdRp) : Catalyzes RNA synthesis.
- Polyribonucleotidyl transferase (PRNTase) : Responsible for capping viral mRNA.
- Methyltransferase (MTase) : Methylates the mRNA cap to enhance stability and translation efficiency.
These activities are interlinked and vital for the viral life cycle, making the L protein a prime target for therapeutic intervention .
This compound inhibits the polymerase activity of the RSV L protein by blocking guanylation of viral transcripts. The compound has been characterized with an inhibitory concentration (IC50) of 0.66 μM, indicating its potency against the enzyme .
Table 1: Inhibitory Activity of this compound
Compound | Target Activity | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | Polymerase Inhibition | 0.66 | Inhibits guanylation of viral transcripts |
Research Findings
Recent studies have demonstrated that this compound effectively inhibits both RSV A and B subtypes without significant cytotoxicity. This broad-spectrum activity is critical as existing treatments often lack efficacy against different virus strains .
Case Study: Efficacy in Cell Lines
In vitro studies using various cell lines have shown that this compound maintains antiviral activity against live viruses and subgenomic replicons. The compound demonstrated similar potencies in both systems, confirming its role in targeting viral replication processes .
Comparative Analysis with Other Inhibitors
Compared to other known RSV inhibitors, this compound exhibits a favorable profile regarding potency and selectivity. For instance, while some inhibitors show significant cytotoxicity or limited subtype coverage, this compound has been noted for its low toxicity and effectiveness across multiple strains:
Table 2: Comparison with Other RSV Inhibitors
Inhibitor | IC50 (μM) | Cytotoxicity | Subtype Coverage |
---|---|---|---|
AZ-27 | Varies | Moderate | A & B |
YM-53403 | High | High | Limited |
This compound | 0.66 | None | A & B |
Future Directions in Research
The promising results regarding the biological activity of this compound suggest several avenues for further research:
- Mechanistic Studies : Further elucidation of the precise molecular interactions between this compound and the viral polymerase could enhance understanding and lead to improved inhibitors.
- In Vivo Efficacy : Testing the compound in animal models will be essential to assess its therapeutic potential in clinical settings.
- Resistance Studies : Investigating potential resistance mechanisms will be crucial for developing long-term effective treatments against RSV.
Properties
Molecular Formula |
C31H36N6O4 |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
4-amino-8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-6,6-dimethyl-2-(6-methylpyridin-2-yl)-3H-imidazo[4,5-h]isoquinoline-7,9-dione |
InChI |
InChI=1S/C31H36N6O4/c1-18-8-6-9-22(34-18)28-35-26-21(32)17-20-25(27(26)36-28)29(38)37(30(39)31(20,2)3)15-7-13-33-14-12-19-10-11-23(40-4)24(16-19)41-5/h6,8-11,16-17,33H,7,12-15,32H2,1-5H3,(H,35,36) |
InChI Key |
ZQJFKHMZMLDZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=C4C(=CC(=C3N2)N)C(C(=O)N(C4=O)CCCNCCC5=CC(=C(C=C5)OC)OC)(C)C |
Origin of Product |
United States |
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